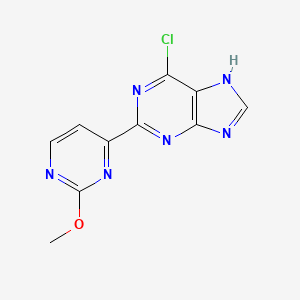
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a chloro group and a methoxypyrimidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine typically involves the reaction of 6-chloropurine with 2-methoxypyrimidine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopurine derivative, while oxidation might produce a purine N-oxide.
Aplicaciones Científicas De Investigación
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and methoxypyrimidinyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 6-chloro-2-methoxypyrimidin-4-amine
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a methoxypyrimidinyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
90185-62-9 |
|---|---|
Fórmula molecular |
C10H7ClN6O |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine |
InChI |
InChI=1S/C10H7ClN6O/c1-18-10-12-3-2-5(15-10)8-16-7(11)6-9(17-8)14-4-13-6/h2-4H,1H3,(H,13,14,16,17) |
Clave InChI |
JNEIFCCSTSDCLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=N1)C2=NC3=C(C(=N2)Cl)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















